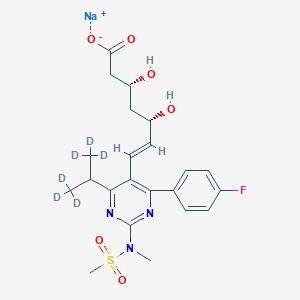

Rosuvastatin (D6 Sodium)

Descripción general

Descripción

Rosuvastatin belongs to a group of medicines called HMG-CoA reductase inhibitors, or statins . It works by blocking an enzyme that is needed by the body to make cholesterol, reducing the amount of cholesterol in the blood . Rosuvastatin is used together with a proper diet to lower bad cholesterol (LDL) and triglycerides (fats) in the blood, and to increase your good cholesterol (HDL) . It is also used to treat adults who cannot control their cholesterol levels by diet and exercise alone .

Molecular Structure Analysis

Rosuvastatin (D6 Sodium) has a molecular formula of C22H21D6FN3O6S . The elemental analysis shows %C: 50.08, %H: 5.56, %N: 7.88 . The sodium content is 5.20% .Chemical Reactions Analysis

Rosuvastatin is an inhibitor of HMG-CoA reductase (IC50 = 5 nM) . It inhibits cholesterol synthesis in isolated rat hepatocytes with an IC50 value of 0.16 nM .Physical And Chemical Properties Analysis

Rosuvastatin (D6 Sodium) is a solid with a molecular weight of 509.6 . It is soluble in methanol .Aplicaciones Científicas De Investigación

Summary of the Application

Rosuvastatin (D6 Sodium) is used in the synthesis of Rosuvastatin and its intermediates. The process involves a novel strategy for the preparation of intermediates of the statin via Julia-modified olefination .

Methods of Application or Experimental Procedures

The process uses simple bases like Sodium Hydroxide, potassium carbonate, and sodium Methoxide. It avoids the use of hazardous reagents like phosphorous trihalides or phosphorous oxyhalides and pyrophoric reagents like LDL, Triethyl borane, Sodium hydrate, and n-Butyl Lithium .

Results or Outcomes

The new method is environmentally benign, commercial scalable, cost-effective, and impurity-free for the synthesis of Rosuvastatin calcium . The yields are above 70% .

2. Physiologically Based Pharmacokinetic Modeling of Rosuvastatin

Summary of the Application

A physiologically based pharmacokinetic (PBPK) model of Rosuvastatin (D6 Sodium) was built to investigate and predict its transporter-mediated drug-drug interactions (DDIs) .

Methods of Application or Experimental Procedures

The Rosuvastatin model was developed using the open-source PBPK software PK-Sim®, following a middle-out approach. The model incorporates the most important transporters involved in Rosuvastatin pharmacokinetics and drug-drug interactions .

Results or Outcomes

The model adequately describes the analyzed clinical data, including blood, liver, feces, and urine measurements. It also provides good predictions of DDIs, with all simulated DDI ratios within 1.6-fold of the observed values .

3. Gamma Radiation-Induced Degradation of Rosuvastatin

Summary of the Application

Rosuvastatin, a member of the statin family of drugs, is used to regulate high cholesterol levels in the human body. Moreover, rosuvastatin and other statins demonstrate a protective role against free radical-induced oxidative stress. This research aimed to investigate the end-products of free radical-induced degradation of rosuvastatin .

Methods of Application or Experimental Procedures

An aqueous solution of rosuvastatin was irradiated using different doses of gamma radiation (50–1000 Gy) under oxidative conditions. Rosuvastatin and related degradation products were separated on a nanoC18 column under gradient elution, and identification was carried out on a hyphenated nanoUPLC and nanoESI-QTOF mass spectrometer system .

Results or Outcomes

Nine major degradation products were identified. This is the first study of gamma radiation-induced degradation of rosuvastatin, where chemical structures, MS/MS fragmentation pathways, and formation mechanisms of the resulting degradation products are detailed .

4. Improvement of Rosuvastatin Solubility

Summary of the Application

The application of ion pairing with tetrabutyl ammonium hydroxide was suggested for the improvement of rosuvastatin solubility and subsequently extraction efficacy .

Methods of Application or Experimental Procedures

Using ion pairing liquid-liquid extraction (LLE), the extraction efficacy of rosuvastatin in ethyl acetate was improved .

Results or Outcomes

The extraction efficacy of rosuvastatin in ethyl acetate was improved from around 10% to more than 50% .

5. Gamma Radiation-Induced Degradation of Rosuvastatin

Summary of the Application

Rosuvastatin, a member of the statin family of drugs, is used to regulate high cholesterol levels in the human body. Moreover, rosuvastatin and other statins demonstrate a protective role against free radical-induced oxidative stress. This research aimed to investigate the end-products of free radical-induced degradation of rosuvastatin .

Methods of Application or Experimental Procedures

An aqueous solution of rosuvastatin was irradiated using different doses of gamma radiation (50–1000 Gy) under oxidative conditions. Rosuvastatin and related degradation products were separated on a nanoC18 column under gradient elution, and identification was carried out on a hyphenated nanoUPLC and nanoESI-QTOF mass spectrometer system .

Results or Outcomes

Nine major degradation products were identified. This is the first study of gamma radiation-induced degradation of rosuvastatin, where chemical structures, MS/MS fragmentation pathways, and formation mechanisms of the resulting degradation products are detailed .

6. Improvement of Rosuvastatin Solubility

Summary of the Application

The application of ion pairing with tetrabutyl ammonium hydroxide was suggested for the improvement of rosuvastatin solubility and subsequently extraction efficacy .

Methods of Application or Experimental Procedures

Using ion pairing liquid-liquid extraction (LLE), the extraction efficacy of rosuvastatin in ethyl acetate was improved .

Results or Outcomes

The extraction efficacy of rosuvastatin in ethyl acetate was improved from around 10% to more than 50% .

Safety And Hazards

Rosuvastatin treatment is associated with relatively low rates of severe myopathy, rhabdomyolysis, and renal failure . Asymptomatic liver enzyme elevations occur with rosuvastatin at a similarly low incidence as with other statins . Proteinuria induced by rosuvastatin is likely to be associated with a statin-provoked inhibition of low-molecular-weight protein reabsorption by the renal tubules .

Propiedades

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEBGDYYHAFODH-HPECXWNWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rosuvastatin (D6 Sodium) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)

![4-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431179.png)

![3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1431180.png)

![4-([(2-Methylpropyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431182.png)

![Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431188.png)

![2-[(Phenylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431191.png)

![4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431193.png)

![Methyl 2-[(piperidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431197.png)

![4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431198.png)

![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431199.png)

![2-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431200.png)